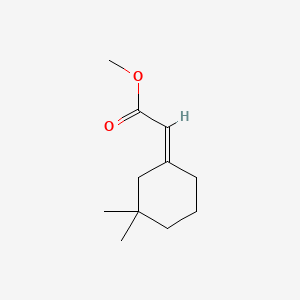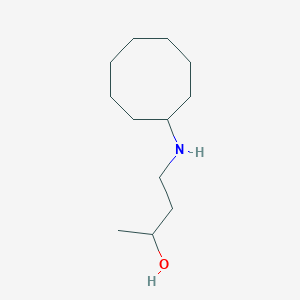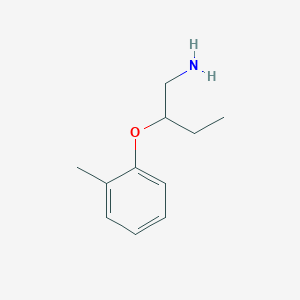![molecular formula C13H21NO B13286494 3-[(Hexylamino)methyl]phenol](/img/structure/B13286494.png)
3-[(Hexylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Hexylamino)methyl]phenol is an organic compound with the molecular formula C13H21NO It is a phenolic compound, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, and a hexylamino group attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Hexylamino)methyl]phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a hexylamine. One common method is the reaction of 3-hydroxybenzyl chloride with hexylamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-[(Hexylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-[(Hexylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its phenolic structure which is common in many bioactive compounds.
Industry: Utilized in the production of polymers and resins due to its phenolic nature, which imparts desirable properties such as thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 3-[(Hexylamino)methyl]phenol is largely dependent on its phenolic structure. The hydroxyl group can participate in hydrogen bonding and redox reactions, making it a versatile compound in various chemical and biological processes. The hexylamino group can interact with biological targets through hydrophobic interactions and hydrogen bonding, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
Phenol: The simplest phenolic compound, used as a disinfectant and in the production of plastics.
4-Hexylresorcinol: A phenolic compound with antimicrobial properties, used in throat lozenges and as an antiseptic.
3-Hydroxybenzylamine: Similar structure but with an amino group instead of a hexylamino group.
Uniqueness: 3-[(Hexylamino)methyl]phenol is unique due to the presence of both a phenolic hydroxyl group and a hexylamino group, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-[(hexylamino)methyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-9-14-11-12-7-6-8-13(15)10-12/h6-8,10,14-15H,2-5,9,11H2,1H3 |
InChI Key |
SGQRRJSXMMMWIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13286423.png)
![2-[4-(Propan-2-yl)cyclohexyl]azetidine](/img/structure/B13286426.png)

![3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13286441.png)
![{3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine](/img/structure/B13286447.png)



![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13286472.png)



